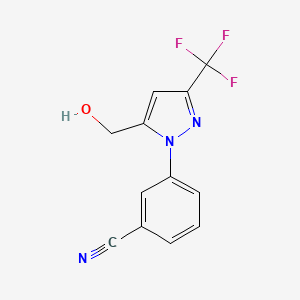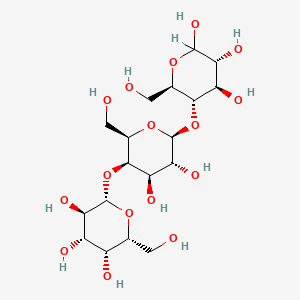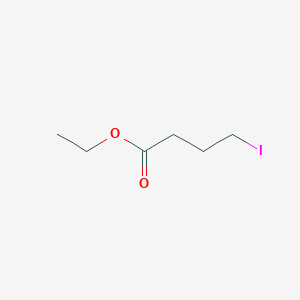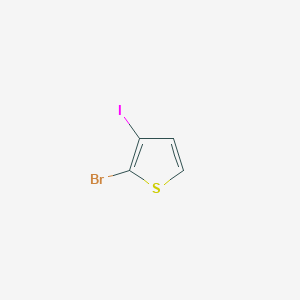![molecular formula C8H7BrN2O2 B1337524 2-ブロモ-6,7-ジヒドロ-1H,5H-ピロロ[2,3-c]アゼピン-4,8-ジオン CAS No. 96562-96-8](/img/structure/B1337524.png)
2-ブロモ-6,7-ジヒドロ-1H,5H-ピロロ[2,3-c]アゼピン-4,8-ジオン
概要
説明
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused to an azepine ring, with bromine and carbonyl groups at specific positions. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
科学的研究の応用
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic materials with specific electronic properties.
作用機序
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Based on the biological activities associated with similar pyrrolopyrazine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the range of biological activities associated with similar pyrrolopyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
将来の方向性
Pyrrolopyrazine derivatives, which include a similar pyrrole and pyrazine ring structure, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, the synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
生化学分析
Biochemical Properties
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, inhibiting their activity and thereby affecting signal transduction pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered signal transduction and changes in gene expression . This can result in various cellular outcomes, such as reduced cell proliferation, induction of apoptosis, or changes in metabolic activity.
Molecular Mechanism
At the molecular level, 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, its interaction with kinase enzymes leads to inhibition of their activity, which in turn affects downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, such as prolonged inhibition of cell proliferation or induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it can lead to toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect, beyond which toxicity may occur.
Metabolic Pathways
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . This compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound can influence its efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions
Ring Annulation: Another approach is the annulation of smaller ring systems to form the azepine ring. This can be achieved through multi-step reactions involving intermediates such as acyl bromides and amines.
Direct Bromination: Direct bromination of a pre-formed dihydropyrroloazepine can also be employed, using reagents like N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems or fused heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrroloazepines, oxidized or reduced derivatives, and fused ring systems.
類似化合物との比較
Similar Compounds
- 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-b]azepine-4,8-dione
- 2-Chloro-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
- 2-Iodo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
Uniqueness
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or iodo analogs
特性
IUPAC Name |
2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-4-5(12)1-2-10-8(13)7(4)11-6/h3,11H,1-2H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYSELGLAAADNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453935 | |
| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96562-96-8 | |
| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Bromoaldisin?
A1: 2-Bromoaldisin possesses a molecular formula of C8H7BrN2O2 and a molecular weight of 243.07 g/mol [, ]. While specific spectroscopic data isn't extensively detailed within the provided research, it mentions characterization through NMR spectroscopy and single-crystal X-ray diffraction, which revealed a structure containing a five-membered pyrrole ring and a seven-membered azepin ring [, ].
Q2: What is known about the biological activity of 2-Bromoaldisin?
A2: Research suggests that 2-Bromoaldisin might play a role in the chemical defense mechanisms of certain marine sponges. Specifically, in Axinella damicornis, 2-Bromoaldisin, alongside 4,5-Dibromopyrrol-2-Carbonsaure, displayed deterrent effects against predatory fish in feeding experiments []. This suggests potential ecological significance and warrants further investigation into its specific biological activities.
Q3: How does the bromine substitution in 2-Bromoaldisin affect its structure compared to other pyrrole derivatives?
A3: Research on bromopyrroles, including 2-Bromoaldisin, reveals that the bromine substituent significantly impacts the bond lengths within the pyrrole ring []. Notably, the C-C bond opposite the N-H group tends to be longer, while the N-C bonds adjacent to the bromine are shorter. This structural influence highlights the sensitivity of the pyrrole ring's electronic properties to substituent effects, which could have implications for its biological activity and interactions.
Q4: What are the implications of discovering new bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges?
A4: The discovery of novel bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges holds significant promise for several reasons:
- Potential for new drug leads: These compounds often exhibit diverse biological activities, making them attractive candidates for drug discovery efforts, particularly against challenging targets like Mycobacterium tuberculosis [].
- Understanding marine chemical ecology: Their presence in marine organisms provides insights into ecological interactions and defense mechanisms, highlighting the importance of marine biodiversity for natural product research [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1337449.png)










